molecular formula C22H25ClO3 B8814847 tert-Butyl 4-(1-(4-chlorophenyl)-1-oxopentan-2-yl)benzoate CAS No. 1019113-44-0

tert-Butyl 4-(1-(4-chlorophenyl)-1-oxopentan-2-yl)benzoate

Cat. No.: B8814847
CAS No.: 1019113-44-0
M. Wt: 372.9 g/mol
InChI Key: MVKNEARMFYZESR-UHFFFAOYSA-N
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Description

Tert-Butyl 4-(1-(4-chlorophenyl)-1-oxopentan-2-yl)benzoate is a useful research compound. Its molecular formula is C22H25ClO3 and its molecular weight is 372.9 g/mol. The purity is usually 95%.
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Properties

CAS No.

1019113-44-0

Molecular Formula

C22H25ClO3

Molecular Weight

372.9 g/mol

IUPAC Name

tert-butyl 4-[1-(4-chlorophenyl)-1-oxopentan-2-yl]benzoate

InChI

InChI=1S/C22H25ClO3/c1-5-6-19(20(24)16-11-13-18(23)14-12-16)15-7-9-17(10-8-15)21(25)26-22(2,3)4/h7-14,19H,5-6H2,1-4H3

InChI Key

MVKNEARMFYZESR-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=CC=C(C=C1)C(=O)OC(C)(C)C)C(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 3-neck flask was charged with NaOtBu (2.85 g, 28.6 mmol) and dry THF (50 mL) under nitrogen. Tris(dibenzylideneacetone)dipalladium(0) (0.26 g, 0.28 mmol) and (S)-Tol-Binap (0.47 g, 0.69 mmol) were then added under nitrogen. After stirring for 15 min, 1-(4-chlorophenyl)pentan-1-one (4.21 g, 21.0 mmol) was added, followed by tert-butyl 4-bromobenzoate (5.0 g, 19.1 mmol) under nitrogen. The mixture was heated at 60° C. for 8 hours. The mixture was diluted with heptane (100 mL) and poured into a solution of saturated NaHCO3 (aq) (60 mL) and ice (40 g). The resulting layers were separated, and the aqueous phase was back-extracted with methyl tert-butyl ether (50 mL). The combined organics were washed with saturated NaHCO3 (aq) then 10% NaCl (aq). The organic solution was filtered through a bed of silica 60 (84 g, wetted with 1:1 methyl tert-butyl ether/heptane), and washed with 1:1 methyl tert-butyl ether/heptane (600 mL). The combined filtrate was concentrated to afford an orange oil that was used directly for the next step: 1H NMR (500 MHz, CDCl3): δ 7.91 (d, J=8.1 Hz, 2 H); 7.86 (d, J=8.4 Hz, 2H); 7.35 (d, =8.4 Hz, 2H); 7.32 (d, J=8.2 Hz, 2H); 4.53 (t, J=7.2 Hz, 1H); 2.19-2.09 (m, 1H); 1.85-1.76 (m, 1H); 1.56 (s, 9H); 1.35-1.18 (m, 2H); 0.91 (t, J=7.3 Hz, 3H); LC1: 1.35 min. (M−tBu+H)=317.
Quantity
2.85 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
4.21 g
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
reactant
Reaction Step Four
[Compound]
Name
ice
Quantity
40 g
Type
reactant
Reaction Step Four
[Compound]
Name
M−tBu
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
100 mL
Type
solvent
Reaction Step Six
Quantity
0.47 g
Type
reactant
Reaction Step Seven

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